6-(propan-2-yloxy)pyridine-3-sulfonyl chloride
Description
6-(propan-2-yloxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO3S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an isopropoxy group at the 6-position and a sulfonyl chloride group at the 3-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
6-propan-2-yloxypyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c1-6(2)13-8-4-3-7(5-10-8)14(9,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHASNBEFLVLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899424-91-0 | |
| Record name | 6-(propan-2-yloxy)pyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propan-2-yloxy)pyridine-3-sulfonyl chloride typically involves the chlorosulfonation of 6-isopropoxypyridine. One common method includes the reaction of 6-isopropoxypyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 3-position. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a continuous flow reactor. This method involves the use of a microchannel reactor where 6-isopropoxypyridine is reacted with chlorosulfonic acid. The continuous flow process allows for better control over reaction conditions, leading to higher yields and reduced byproduct formation .
Chemical Reactions Analysis
Types of Reactions
6-(propan-2-yloxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
6-(propan-2-yloxy)pyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 6-(propan-2-yloxy)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-3-sulfonyl chloride: Similar structure but with a methoxy group instead of an isopropoxy group.
Pyridine-3-sulfonyl chloride: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
6-(propan-2-yloxy)pyridine-3-sulfonyl chloride is unique due to the presence of the isopropoxy group, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of compounds where specific steric and electronic effects are desired.
Biological Activity
6-(Propan-2-yloxy)pyridine-3-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a propan-2-yloxy group and a sulfonyl chloride functional group. This unique arrangement of functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Various studies have demonstrated the compound's effectiveness against several bacterial strains.
- Anticancer Properties : Preliminary findings suggest potential anticancer effects, although further research is needed to elucidate the mechanisms involved.
Antimicrobial Activity
A significant focus has been placed on the antimicrobial properties of this compound. The following table summarizes the antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2.18 μM | |
| Escherichia coli | 3.08 μM | |
| Candida albicans | 0.25 μg/mL | |
| Pseudomonas aeruginosa | 1.5 μg/mL |
These results indicate that this compound possesses significant antimicrobial activity, often surpassing standard antibiotics in efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, although the precise molecular pathways remain under investigation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Rani et al. evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics like chloramphenicol and ketoconazole .
- Case Study on Anticancer Effects : In vitro studies on MCF-7 cells revealed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent cytotoxic effects .
The proposed mechanism of action for the biological activities of this compound includes:
- Enzyme Inhibition : The sulfonyl chloride group may interact with specific enzymes involved in cellular processes, leading to inhibition of growth in microbial and cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
